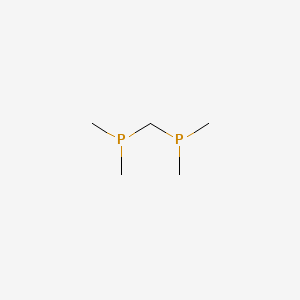

Bis(dimethylphosphino)methane

Descripción

Significance of Bidentate Diphosphine Ligands in Modern Chemistry

Bidentate diphosphine ligands are organophosphorus compounds featuring two phosphino (B1201336) groups connected by a backbone. sigmaaldrich.com This structural motif allows them to act as chelating ligands, binding to a metal center through both phosphorus atoms to form a stable ring structure. smolecule.com This chelation enhances the stability of the resulting metal complexes compared to their monodentate counterparts. smolecule.com

The properties of these ligands, such as their steric bulk and electronic characteristics, can be finely tuned by modifying the substituents on the phosphorus atoms and altering the length and nature of the linking backbone. sigmaaldrich.com This tunability is crucial as it allows for the precise control of the coordination geometry and reactivity of the metal center, which is paramount in the design of catalysts for a vast array of chemical reactions. sigmaaldrich.comacs.org Diphosphine ligands with a short backbone, like bis(dimethylphosphino)methane, are particularly noted for their ability to bridge two metal centers, facilitating the formation of bimetallic and cluster complexes with unique reactivity. wikipedia.org

Evolution of Research on this compound Ligands

While its more sterically hindered analogue, bis(diphenylphosphino)methane (B1329430) (dppm), has been extensively studied for decades, research into this compound (dmpm) has followed a more specialized trajectory. Early investigations in the 1980s began to explore the coordination chemistry of dmpm, with studies on its complexes with metals like nickel and ruthenium. rsc.orgacs.org These initial forays demonstrated the ligand's ability to form stable dinuclear structures.

The 1990s saw a burgeoning interest in the reactivity of dmpm-bridged complexes, particularly with rhodium, exploring their potential in processes like alkyne activation and carbonylation. acs.orgacs.org Research also expanded to include other transition metals such as molybdenum and silver, with detailed structural and spectroscopic characterizations of the resulting complexes. acs.orgcdnsciencepub.com In recent years, the focus has shifted towards more intricate applications, including the use of dmpm in the synthesis of complex cluster cations and its role in catalytic cycles, such as hydrogen transfer reactions. acs.orgunimelb.edu.au Computational studies have also emerged, providing deeper insights into the stability and electronic structure of dmpm-containing species.

Scope and Research Focus of this compound Investigations

The research surrounding this compound is primarily centered on its role as a bridging ligand in the formation of dinuclear and polynuclear metal complexes. A significant area of investigation involves the synthesis and structural characterization of these complexes to understand the influence of the dmpm ligand on the geometry and metal-metal interactions. acs.orgacs.orgacs.orgiucr.org

A major thrust of the research is directed towards the catalytic applications of dmpm-metal complexes. These investigations explore their efficacy in various organic transformations. For instance, dmpm has been employed as a ligand in palladium-catalyzed carbonylation of ethene and in the asymmetric alkylation of phosphines. sigmaaldrich.com Furthermore, iridium complexes bearing dmpm have been studied in the context of hydrogen transfer catalysis. acs.orgfigshare.com

The reactivity of dmpm-bridged dinuclear complexes is another key research theme. Studies have examined the reactions of these complexes with small molecules like alkynes and carbon monoxide, leading to the formation of novel organometallic structures. acs.orgacs.org The photophysical properties of some dmpm complexes, particularly their luminescence, have also been a subject of investigation, opening up possibilities for applications in materials science. sigmaaldrich.comresearchgate.net

Detailed Research Findings:

Structural and Spectroscopic Properties of dmpm Complexes:

The ability of dmpm to act as a bridging ligand has been exploited to synthesize a variety of dinuclear metal complexes. X-ray crystallography has been a crucial tool in elucidating the structures of these compounds.

For example, the dinuclear rhodium complex, Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂, features a metal-metal bond and a bridging carbonyl ligand, with the two rhodium centers held in close proximity by the dmpm ligands. acs.orgacs.org The molybdenum complex, Mo₂(μ-dmpm)₂Cl₄, also showcases the bridging nature of the dmpm ligand. acs.org In the case of the dinuclear silver complex, [Ag₂(hfac)₂(μ-dmpm)₂], the dmpm ligands bridge the two silver centers. cdnsciencepub.com

Spectroscopic techniques such as NMR and IR are vital for characterizing these complexes. ³¹P NMR spectroscopy is particularly informative for phosphine (B1218219) ligands, and in dmpm complexes, it provides insights into the coordination environment of the phosphorus atoms. acs.orgresearchgate.net IR spectroscopy is useful for identifying other ligands present in the complex, such as carbonyl groups. rsc.orgacs.orgresearchgate.net

Interactive Data Table: Selected Bond Lengths and Angles in dmpm Complexes

| Complex | M-M Distance (Å) | M-P Distance (Å) | P-M-P Angle (°) | Reference |

| Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ | 2.8254(5) | 2.308(1) - 2.327(1) | 168.99(4) | acs.orgacs.org |

| Mo₂(μ-dmpm)₂Cl₄ | 2.130(1) | 2.505(2) - 2.516(2) | 151.7(1) | acs.org |

| [Ag₂(hfac)₂(μ-dmpm)₂] | 3.153(1) | 2.417(2) - 2.436(2) | 138.3(1) | cdnsciencepub.com |

| [Ru₃(CO)₉(μ-H)(μ-Me₂PCHPMe₂)] | - | - | - | rsc.org |

Interactive Data Table: Spectroscopic Data for Selected dmpm Complexes

| Complex | ³¹P NMR (δ, ppm) | IR ν(CO) (cm⁻¹) | Reference |

| Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ | 31.1 | 1755 | acs.orgacs.org |

| [Ru₃(CO)₁₀(dmpm)] | - | 2085, 2020, 2008, 1995, 1980, 1965 | rsc.org |

| fac-MnBr(CO)₃(dmpm) | - | 2018, 1940, 1920 | iucr.org |

| fac-ReBr(CO)₃(dmpm) | - | 2025, 1930, 1910 | iucr.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dimethylphosphanylmethyl(dimethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14P2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNJHNUEBDGNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)CP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334852 | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64065-08-3 | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylphosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Bis Dimethylphosphino Methane

Established Synthetic Routes to Bis(dimethylphosphino)methane

The primary and most established synthetic route to this compound involves a two-step process. This method starts with the synthesis of the precursor, bis(dichlorophosphino)methane (dcpm), followed by its reaction with a Grignard reagent to introduce the methyl groups.

Step 1: Synthesis of Bis(dichlorophosphino)methane (dcpm)

The synthesis of dcpm is achieved through the reaction of aluminum foil with phosphorus trichloride (PCl₃) in dichloromethane (CH₂Cl₂). The reaction is typically carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere to prevent the reaction of the water-sensitive phosphorus chlorides. An exothermic reaction ensues upon the slow addition of phosphoryl chloride (POCl₃), causing the dichloromethane to reflux. The mixture is refluxed for several hours to ensure complete reaction. After cooling, any solid byproducts are allowed to settle, and the resulting solution containing dcpm is concentrated.

Step 2: Synthesis of this compound (dmpm)

The crude dcpm obtained from the first step is then reacted with a Grignard reagent, typically methylmagnesium chloride (MeMgCl), in a suitable solvent like diethyl ether. This reaction must be conducted under strictly anaerobic conditions as dmpm is extremely air-sensitive. The Grignard reagent displaces the chloride atoms on the phosphorus with methyl groups. An aqueous workup with deoxygenated ammonium (B1175870) chloride solution is performed to hydrolyze any unreacted Grignard reagent and dissolve the magnesium halide salts. The organic layer containing the dmpm is then separated, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried, and the solvent is removed by distillation at atmospheric pressure. The final purification of dmpm is achieved by vacuum distillation, yielding a colorless liquid.

Functionalization and Derivatization Approaches of this compound

The functionalization of this compound can be targeted at either the phosphorus atoms or the central methylene (B1212753) bridge, leading to a diverse range of derivatives with tailored electronic and steric properties.

Oxidation and Chalcogenation of Phosphorus Atoms: The phosphorus(III) centers in dmpm are susceptible to oxidation. Reaction with oxidizing agents such as hydrogen peroxide or air can yield the corresponding bis(dimethylphosphinyl)methane, [(CH₃)₂P(O)]₂CH₂. Similarly, reaction with elemental sulfur (S₈) or selenium (Se₈) leads to the formation of the corresponding bis(dimethylphosphinothioyl)methane, [(CH₃)₂P(S)]₂CH₂, and bis(dimethylphosphinoselenoyl)methane, [(CH₃)₂P(Se)]₂CH₂, respectively. These reactions alter the donor properties of the ligand, with the resulting oxides, sulfides, and selenides being harder ligands compared to the parent phosphine (B1218219).

Reactions Involving the Methylene Bridge: The methylene group in bis(phosphino)methanes is weakly acidic and can be deprotonated using strong bases like organolithium reagents (e.g., n-butyllithium) to form a carbanion, known as a methanide (B1207047). This nucleophilic center can then be reacted with various electrophiles to introduce substituents on the bridging carbon atom. For the related bis(diphenylphosphino)methane (B1329430) (dppm), this strategy has been employed to synthesize a variety of bridge-functionalized ligands. This approach allows for the introduction of a wide range of functional groups, thereby tuning the steric and electronic properties of the resulting ligand.

Synthesis of this compound Analogues and Related Diphosphines

The synthetic strategies for dmpm can be adapted to produce a wide array of analogues and related diphosphine ligands with varying steric and electronic properties.

Symmetrical Bis(dialkylphosphino)methanes: By employing different Grignard reagents (RMgCl) in the second step of the dmpm synthesis, a range of symmetrical bis(dialkylphosphino)methanes, R₂PCH₂PR₂, can be prepared. This allows for the systematic variation of the steric bulk at the phosphorus centers.

Unsymmetrical Bis(phosphino)methanes: The synthesis of unsymmetrical analogues, R¹R²PCH₂PR³R⁴, requires a multi-step approach. One common method involves the sequential reaction of a dihalophosphinomethane with different Grignard or organolithium reagents. Alternatively, a phosphine-phosphine oxide can be synthesized and subsequently reduced to the unsymmetrical diphosphine.

Analogues with Modified Bridges: The methylene bridge can be replaced with other linking groups to modulate the bite angle and flexibility of the diphosphine ligand. For instance, bis(diphenylphosphino)amine (dppa) and its N-functionalized derivatives represent a class of related ligands where the methylene group is replaced by a nitrogen atom. These ligands are synthesized by reacting a secondary amine with two equivalents of a chlorophosphine.

Diphosphines with Extended Backbones: Diphosphine ligands with longer alkyl chains between the phosphorus atoms, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), are also important in coordination chemistry. A convenient synthesis for such ligands involves the reduction of the corresponding bis(phosphine oxides). The phosphine oxides are first converted to chlorophosphonium chlorides, which are then reduced using a mixture of sodium aluminum hydride and sodium hydride.

Control of Reaction Conditions for High Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound is critically dependent on the stringent control of reaction conditions, primarily due to the high reactivity and sensitivity of the intermediates and the final product.

Inert Atmosphere: All steps of the synthesis must be carried out under a dry, oxygen-free atmosphere (e.g., nitrogen or argon). Both the starting materials, such as phosphorus trichloride and Grignard reagents, and the product, dmpm, are highly sensitive to moisture and oxygen. The use of Schlenk line techniques or a glovebox is essential.

Temperature Control: The reaction of dcpm with the Grignard reagent is exothermic and requires careful temperature control to prevent side reactions and ensure a high yield. The reaction is typically carried out at low temperatures, such as 0 °C, and the Grignard reagent is added slowly.

Purity of Reagents and Solvents: The use of high-purity, anhydrous solvents and reagents is crucial. Any moisture present will quench the Grignard reagent and react with the phosphorus chlorides, leading to lower yields and the formation of impurities.

Work-up and Purification: The work-up procedure must be performed with deoxygenated water to prevent oxidation of the dmpm. The final purification by vacuum distillation is a critical step to remove any non-volatile impurities and unreacted starting materials. The collection of the distillate in a flask cooled with a cold bath (e.g., -78 °C) helps to minimize vapor loss of the volatile product.

Handling Precautions: It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses.

By carefully controlling these parameters, this compound can be synthesized in high yield (88-96%) and purity.

Coordination Chemistry of Bis Dimethylphosphino Methane Ligands

Ligand Design Principles and Coordination Modes of Bis(dimethylphosphino)methane

The coordination behavior of dmppm is largely dictated by the short methylene (B1212753) (-CH₂-) bridge between the two phosphorus donor atoms. This structural feature influences its flexibility and the geometric constraints it imposes on metal centers upon coordination.

While capable of chelation, dmppm forms a strained four-membered ring (M-P-C-P) when it binds to a single metal center. mdpi.comrsc.org This ring strain makes the chelating mode less common compared to its bridging counterpart. mdpi.com Nevertheless, several mononuclear complexes featuring a chelating dmppm ligand have been synthesized and characterized.

For instance, the reaction of MBr(CO)₅ (where M = Mn, Re) with dmppm yields fac-[MBr(CO)₃(dmppm)], where dmppm acts as a chelating ligand. iucr.org X-ray crystallography of these complexes reveals a distorted octahedral geometry around the metal center, with the primary distortion arising from the small bite angle of the chelating dmppm ligand. iucr.org

Table 1: Selected Bond Angles in fac-[MBr(CO)₃(dmppm)] Complexes

| Compound | P-M-P Angle (°) |

|---|---|

| fac-[MnBr(CO)₃(dmppm)] | 69.1(1) |

| fac-[ReBr(CO)₃(dmppm)] | 67.5(1) |

Data sourced from Mague, 1994. iucr.org

The most prevalent coordination mode for dmppm is as a bridging ligand, where it links two or more metal centers. mdpi.comrsc.org This arrangement leads to the formation of thermodynamically stable five-membered M₂P₂C rings or larger metallacycles. mdpi.comwikipedia.org The ability of dmppm to bridge metal centers has been extensively utilized in the synthesis of dinuclear and polynuclear complexes.

A well-known class of such compounds is the "A-frame" complexes, where two metal centers are held in close proximity by two bridging dmppm ligands. wikipedia.org This structural motif has been observed in complexes of various transition metals, including palladium, platinum, and rhodium. wikipedia.org

The bite angle of a chelating ligand is the P-M-P angle formed when it coordinates to a metal center. libretexts.org For dmppm, the small methylene spacer results in a significantly smaller natural bite angle compared to analogous ligands with longer backbones, such as bis(diphenylphosphino)ethane (dppe). libretexts.orgmdpi.com The natural bite angle for the related bis(diphenylphosphino)methane (B1329430) (dppm) is approximately 73°. wikipedia.orgmdpi.com

This acute bite angle imposes significant geometric constraints on the metal's coordination sphere, often leading to distorted geometries. iucr.org In mononuclear complexes, this can cause other ligand-metal-ligand angles to deviate from their ideal values. iucr.org In dinuclear and polynuclear complexes, the bite angle plays a crucial role in determining the distance and orientation between the metal centers, which can in turn influence their reactivity and catalytic properties. researchgate.net The strain induced by the small bite angle can also make the chelated ligand more labile. mdpi.com

Formation and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with dmppm typically involves the reaction of a suitable metal precursor with the dmppm ligand in an appropriate solvent. The resulting complexes are often characterized by a combination of spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction.

Mononuclear complexes containing dmppm can be prepared, although the tendency of the ligand to bridge often makes their isolation challenging. In many cases, the reaction of a metal precursor with dmppm leads to the formation of dinuclear or polynuclear species, even when a chelating mononuclear complex is the intended product.

An example of a mononuclear complex is the reaction of CpRuCl(PPh₃)₂ with dmppm, which can yield [CpRu(η²-dmppm)(η¹-dmppm)]Cl under specific conditions. researchgate.net However, attempts to synthesize related complexes often result in the formation of the more stable chelating complex CpRu(X)(η²-dmppm). researchgate.net

Table 2: Examples of Mononuclear dmppm Complexes

| Complex | Metal | Coordination Geometry | Reference |

|---|---|---|---|

| fac-[MnBr(CO)₃(dmppm)] | Mn(I) | Distorted Octahedral | iucr.org |

| fac-[ReBr(CO)₃(dmppm)] | Re(I) | Distorted Octahedral | iucr.org |

The propensity of dmppm to act as a bridging ligand has led to the synthesis and characterization of a vast array of dinuclear and polynuclear metal complexes. mdpi.comdoi.org In these structures, the dmppm ligand spans two metal centers, creating a stable framework that can facilitate metal-metal interactions and cooperative reactivity.

For example, the reaction of [Co₂(CO)₈] with dmppm can yield the dinuclear complex [Co₂(CO)₄(μ-CO)₂(μ₂-dmpm)]. mdpi.com Similarly, dinuclear ruthenium complexes such as Ru₂(dmpm)₂(CO)₅ have been synthesized and structurally characterized. acs.org The dmppm ligands in these complexes hold the two ruthenium atoms in close proximity.

The bridging ability of dmppm also extends to the formation of polynuclear clusters. For instance, trinuclear copper(I) complexes of the type [Cu₃(dppm)₃(μ₃-X)₂]⁺ (where X is a halide) have been reported, showcasing the versatility of this ligand in constructing complex molecular architectures. doi.org A dimeric silver(I) complex, [Ag₂(hfac)₂(μ-dmpm)₂], where hfac is hexafluoroacetylacetonato, has also been synthesized and features two bridging dmppm ligands. cdnsciencepub.com Furthermore, a dinuclear gadolinium complex, [{Gd(COT)(μ-I)}₂(μ-dmpm)], has been characterized, demonstrating the use of dmppm in lanthanide chemistry. chemrxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | dmppm, (CH₃)₂PCH₂P(CH₃)₂ |

| Bis(diphenylphosphino)ethane | dppe |

| Bis(diphenylphosphino)methane | dppm |

| fac-[Bromotricarbonyl(this compound))manganese(I)] | fac-[MnBr(CO)₃(dmppm)] |

| fac-[Bromotricarbonyl(this compound))rhenium(I)] | fac-[ReBr(CO)₃(dmppm)] |

| [Chlorido(cyclopentadienyl)(triphenylphosphine)ruthenium(II)] | CpRuCl(PPh₃)₂ |

| [(η⁵-Cyclopentadienyl)(η²-bis(dimethylphosphino)methane)(η¹-bis(dimethylphosphino)methane)ruthenium(II)] chloride | [CpRu(η²-dmppm)(η¹-dmppm)]Cl |

| Bis(carbonyl)dicobalt(0)₂(μ₂-bis(dimethylphosphino)methane) | [Co₂(CO)₄(μ-CO)₂(μ₂-dmpm)] |

| Pentacarbonylbis(this compound)diruthenium(0) | Ru₂(dmpm)₂(CO)₅ |

| [Tris(bis(diphenylphosphino)methane)bis(μ₃-halido)tricopper(I)] ion | [Cu₃(dppm)₃(μ₃-X)₂]⁺ |

| Bis(hexafluoroacetylacetonato)bis(μ-bis(dimethylphosphino)methane)disilver(I) | [Ag₂(hfac)₂(μ-dmpm)₂] |

Dinuclear and Polynuclear Metal Complexes Bridged by this compound

Homo-bimetallic Complexes with this compound

This compound (dmpm) is a sterically undemanding diphosphine ligand that readily facilitates the formation of homo-bimetallic complexes. nih.govnih.gov In these structures, the dmpm ligand typically acts as a bridging ligand, spanning two metal centers and creating a five-membered M₂P₂C ring. wikipedia.org This bridging capability allows for the close proximity of the two metal centers, which can lead to unique structural and reactive properties. nih.gov

A notable example is the dipalladium(I) complex, Pd₂(μ-dmpm)₂X₂ (where X = Cl, Br, I). nih.gov These complexes exhibit a characteristic A-frame-like structure, which will be discussed in more detail in section 3.2.2.3. The synthesis of these homo-bimetallic palladium complexes has been well-documented. nih.gov

Another example involves dirhodium complexes. The reaction of appropriate rhodium precursors with dmpm can yield bimetallic species such as Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂. acs.orgacs.org X-ray crystallography of this complex confirms the A-frame geometry with a Rh-Rh bond, a bridging carbonyl group, and two bridging dmpm ligands. acs.orgacs.org

The synthesis of homo-bimetallic nickel complexes with dmpm has also been achieved. For instance, the reaction of bis(cyclooctadiene)nickel(0) with dmpm and 1,1-dichlorovinylidene yields the vinylidene-bridged binuclear nickel A-frame complex [Ni₂(μ-C=CH₂)(dmpm)₂Cl₂]. figshare.com

The formation of homo-bimetallic complexes is not limited to the platinum group metals. Dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes have been synthesized and characterized. mdpi.com These complexes often exhibit interesting photophysical properties due to metal-metal interactions. mdpi.com

Table 1: Examples of Homo-bimetallic Complexes with dmpm

| Complex | Metal Centers | Key Structural Features |

|---|---|---|

| Pd₂(μ-dmpm)₂X₂ (X = Cl, Br, I) | Pd(I)-Pd(I) | Bridging dmpm ligands, A-frame structure. nih.gov |

| Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ | Rh(I)-Rh(I) | Bridging dmpm and carbonyl ligands, Rh-Rh bond, A-frame geometry. acs.orgacs.org |

| [Ni₂(μ-C=CH₂)(dmpm)₂Cl₂] | Ni-Ni | Bridging dmpm and vinylidene ligands, A-frame structure. figshare.com |

Hetero-bimetallic Complexes Incorporating this compound

The dmpm ligand is also instrumental in the synthesis of hetero-bimetallic complexes, where two different metal centers are held in close proximity. nih.gov This is often achieved by first preparing a "metalloligand" containing one metal and a dmpm ligand with a dangling phosphine (B1218219) group, which can then coordinate to a second, different metal center. acs.org

An example of this strategy is the synthesis of the rhenium-containing metalloligand, fac-ReBr(CO)₃(η¹-dmpm)₂, which can then be used to create a variety of hetero-bimetallic complexes. acs.org For instance, reaction with appropriate precursors can yield Re-Rh, Re-Mo, and Re-Pd complexes. acs.org

Hetero-bimetallic complexes of ruthenium and manganese have also been prepared. nih.gov For example, complexes like [(η⁵-C₅H₅)Ru(CO)(μ-dppm)Mn(CO)₄] have been synthesized, although this specific example uses the related dppm ligand. The principles of synthesis, however, are applicable to dmpm systems.

Gold-rhodium hetero-bimetallic complexes, such as Au¹Rh¹(tBuNC)₂(μ-dmpm)₂Cl₂, have been synthesized and structurally characterized. mit.edu These complexes often exhibit interesting luminescent properties. mit.edu

The formation of hetero-bimetallic complexes involving nickel and platinum group metals has also been reported. For example, the reaction of CpNi(CN)(η¹-DPPM) with a platinum precursor can lead to a Ni-Pt bimetallic complex. tandfonline.com Similarly, complexes with a [MM′]³⁺ core where M = Ni, Pt and M' = Cu, Ag, Au have been synthesized. acs.org

Table 2: Examples of Hetero-bimetallic Complexes with dmpm

| Complex | Metal Centers | Synthesis Strategy |

|---|---|---|

| fac-ReBr(CO)₃(η¹-dmpm)₂ derived complexes | Re-Rh, Re-Mo, Re-Pd | Use of a rhenium-containing metalloligand. acs.org |

| Au¹Rh¹(tBuNC)₂(μ-dmpm)₂Cl₂ | Au(I)-Rh(I) | Direct reaction of gold and rhodium precursors with dmpm. mit.edu |

| CpNi(μ-DPPM)Pt(CN)(PPh₃) | Ni-Pt | Reaction of a nickel-dppm precursor with a platinum complex. tandfonline.comtandfonline.com |

A-Frame Architectures in this compound Coordination Compounds

A significant class of bimetallic complexes formed by dmpm are the "A-frame" complexes. wikipedia.org These molecules are characterized by two metal centers bridged by two dmpm ligands, with another ligand bridging the metals at the "apex" of the A-frame. This arrangement creates a distinctive molecular structure.

The diphenyl analogue, dppm, is well-known for forming A-frame complexes, and dmpm behaves similarly. acs.org A classic example is the dirhodium A-frame complex, Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂. acs.orgacs.org In this molecule, the two rhodium atoms are bridged by two dmpm ligands and a carbonyl group, and each rhodium is also bonded to a phenyl group. acs.orgacs.org The Rh-Rh separation in this complex is indicative of a metal-metal bond. acs.org

A-frame complexes of other metals are also prevalent. Boranediyl-bridged diplatinum A-frame complexes of the type [Pt₂X₂(μ-BY)(μ-dmpm)₂] have been synthesized. rsc.org These are formed by the oxidative addition of BX₂Y to a platinum precursor. rsc.org Nickel A-frame complexes, such as [Ni₂(μ-C=CH₂)(dmpm)₂Cl₂], have also been prepared and structurally characterized. figshare.com

The inversion of the A-frame structure is a dynamic process that can be studied by NMR spectroscopy. scite.ai This fluxional behavior involves the flipping of the M₂P₂C₂ ring. nih.gov The barrier to this process can provide insights into the steric and electronic properties of the complex. nih.gov

Table 3: Structural Parameters of Selected A-Frame Complexes

| Complex | M-M Distance (Å) | Bridging Ligand at Apex |

|---|---|---|

| Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ | 2.8254(5) acs.org | CO acs.org |

| [Ni₂(μ-C=CH₂)(dmpm)₂Cl₂] | 2.898(2) figshare.com | C=CH₂ figshare.com |

Metal-Ligand Interactions and Electronic Structure in this compound Complexes

Influence of this compound on Metal Oxidation States

The dmpm ligand, being a strong σ-donor, can influence the electronic properties and, consequently, the oxidation states of the metal centers it coordinates to. The electronic nature of dmpm can be modulated by substituents on the phosphorus atoms, which in turn affects the stability of different metal oxidation states. umb.edu

In some cases, the reaction of dmpm with metal complexes can induce redox changes. For example, the reactions of certain dirhenium(III) carboxylate complexes with dmpm can lead to the formation of mixed-valence dirhenium(III,II) and dirhenium(II,II) species. acs.org This demonstrates the ability of dmpm to stabilize lower oxidation states of the metal centers.

The electronic structure of dmpm complexes has been investigated using computational methods like extended Hückel molecular orbital (EHMO) calculations. figshare.com For vinylidene-bridged nickel A-frame complexes, these calculations show that the highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) is derived from the π* system of the bridging vinylidene ligand. figshare.com The σ-donating ability of the dmpm ligand stabilizes interactions between the filled d-orbital manifold of the metals and the orbitals of the bridging ligand. figshare.com

In a series of (dpm)M(II)(py)₂ complexes (where M = Mn, Fe, Co, Ni), differential pulse voltammetry revealed a two-electron oxidation pathway that was ligand-based. nih.gov This suggests that the dmpm ligand can be redox-active, with its orbitals lying at a higher energy than the partially filled metal 3d orbitals in these specific cases. nih.gov

Metal-Metal Interactions in this compound Bridged Complexes

The bridging nature of the dmpm ligand often enforces close proximity between the two metal centers, leading to significant metal-metal interactions. nih.gov These interactions can range from weak, non-bonding van der Waals forces to formal metal-metal bonds. mdpi.com

In dinuclear d¹⁰ metal complexes, such as those of copper(I), silver(I), and gold(I), the presence of metal-metal interactions, often termed metallophilic interactions, is a well-documented phenomenon. mdpi.compnas.org These interactions can significantly influence the photophysical properties of the complexes, such as their luminescence. mdpi.com For instance, in some dinuclear silver(I) dmpm complexes, an argentophilic (Ag-Ag) interaction is observed. mdpi.com

The strength of the metal-metal interaction can be probed by various spectroscopic techniques. Resonance Raman spectroscopy has been used to study the M-M bond in the excited states of [M₂(dmpm)₃]²⁺ (M = Au, Ag, Cu) complexes. researchgate.net For the gold complex, the Au-Au bond length is similar in the ground and excited states, whereas for the copper complex, with its weaker Cu-Cu bond, there is a more significant difference. researchgate.net

In A-frame complexes, the presence or absence of a metal-metal bond can often be inferred from the M-M distance determined by X-ray crystallography. For example, the Rh-Rh distance of 2.8254(5) Å in Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ is indicative of a single bond. acs.org The Pt-Pt coupling constants, which can be measured by ³¹P NMR spectroscopy, have been shown to correlate with the Pt-Pt distance in boranediyl-bridged diplatinum A-frame complexes. rsc.org

Heterobimetallic complexes also exhibit metal-metal interactions. In complexes with a [MM′]³⁺ core (M = Ni, Pt; M' = Cu, Ag, Au), short metal-metal separations have been observed and studied using DFT calculations. acs.org

Stereochemical Aspects and Conformational Analysis of this compound Chelates

While dmpm predominantly acts as a bridging ligand, it can also form chelate rings. As a chelating ligand, it would form a four-membered MP₂C ring. wikipedia.org However, due to the strain in such a small ring, the bridging mode leading to a five-membered M₂P₂C ring is more common in bimetallic systems. wikipedia.org

The eight-membered M₂P₄C₂ ring in bimetallic, dmpm-bridged complexes can adopt different conformations. In A-frame complexes, this ring typically exhibits a boat-like or a chair-like conformation. acs.org For instance, Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ displays a chair-like structure for the Rh₂P₄C₂ ring. acs.org

These complexes are often fluxional in solution, meaning they undergo dynamic conformational changes. nih.gov For the dipalladium complexes Pd₂X₂(dmpm)₂ (X = Cl, Br, I), variable-temperature ¹H NMR studies have shown a ring-flipping process. nih.gov The energy barriers for this process have been determined and are influenced by the nature of the halide ligand. nih.gov

The fluxional behavior is not limited to palladium complexes. Iridium complexes with dmpm have also been shown to exhibit dynamic processes in solution, as studied by 1D and 2D NMR spectroscopy at variable temperatures. nih.gov This can involve the chemical exchange between different phosphine environments. nih.gov

In some A-frame complexes, the methylene protons of the dmpm ligands can be in different environments (axial and equatorial), leading to more complex NMR spectra, especially when the A-frame inversion is slow on the NMR timescale. scite.ai

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (dmpm) |

| Bis(diphenylphosphino)methane (dppm) |

| Pd₂(μ-dmpm)₂X₂ (X = Cl, Br, I) |

| Rh₂(μ-CO)(C₆H₅)₂(dmpm)₂ |

| [Ni₂(μ-C=CH₂)(dmpm)₂Cl₂] |

| [Ag(dmpm)]₂(NO₃)₂ |

| fac-ReBr(CO)₃(η¹-dmpm)₂ |

| Au¹Rh¹(tBuNC)₂(μ-dmpm)₂Cl₂ |

| [(η⁵-C₅H₅)Ru(CO)(μ-dppm)Mn(CO)₄] |

| CpNi(CN)(η¹-DPPM) |

| [Pt₂X₂(μ-BY)(μ-dmpm)₂] |

| [M₂(dmpm)₃]²⁺ (M = Au, Ag, Cu) |

| (dpm)M(II)(py)₂ (M = Mn, Fe, Co, Ni) |

Reactivity and Reaction Pathways of Bis Dimethylphosphino Methane and Its Metal Complexes

Oxidation and Reduction Chemistry of Bis(dimethylphosphino)methane

The phosphorus atoms in this compound are susceptible to oxidation. The air oxidation of palladium(I) complexes of dmpm, such as [Pd2Cl2(dmpm)2], leads to the concurrent oxidation of the metal center from palladium(I) to palladium(II) and the oxidation of the phosphine (B1218219) ligand itself. iucr.org This process results in the fragmentation of the palladium dimer and the formation of a monomeric palladium(II) complex containing a bis(phosphine oxide) ligand, [PdCl2{Me2PCH2P(=O)Me2}2]. iucr.org In this product, the phosphine monoxide ligand coordinates to the palladium center through the phosphorus atom, leaving the oxide function non-bonding. iucr.org

The oxidation is not limited to the phosphorus atoms. Bridged-sulfide dmpm complexes can undergo oxidation at the sulfur bridge. For instance, the complex Pd2Cl2(μ-S)(dmpm)2 reacts with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) to form a mixture of complexes with a bridging sulfoxide (B87167) (μ-SO) or sulfone (μ-SO2) ligand. researchgate.net

In a different context, dmpm can act as a reducing agent for metal precursors. While more extensively documented for its diphenyl analogue (dppm), dmpm can be used in the reduction of higher oxidation state metal salts to form lower valent complexes. For example, the reduction of ammonium (B1175870) pertechnetate (B1241340) in the presence of diphosphine ligands is a known route to technetium(II) complexes. mit.edu The subsequent chemical oxidation of these products, for instance using ferricinium hexafluorophosphate, can then generate the corresponding cationic Tc(III) analogue, demonstrating the ligand's ability to stabilize multiple oxidation states of the coordinated metal. mit.edu

Substitution Reactions Involving this compound Ligands

This compound is a versatile ligand in substitution reactions, capable of replacing other ligands, such as carbon monoxide (CO), from a metal's coordination sphere. A prime example is the reaction of dmpm with triruthenium dodecacarbonyl, [Ru3(CO)12]. This direct reaction leads to the substitution of CO ligands to form the complexes [Ru3(CO)10(dmpm)] and [Ru3(CO)8(dmpm)2]. rsc.org In these products, the dmpm ligand can adopt different coordination modes, including acting as a bridging ligand between two ruthenium atoms.

Dmpm is also employed as a crucial ligand in various palladium-catalyzed cross-coupling reactions, which inherently involve ligand substitution steps in their catalytic cycles. sigmaaldrich.comsigmaaldrich.com These reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings, where dmpm's coordination to the palladium center influences the efficiency and selectivity of the catalytic process. sigmaaldrich.comsigmaaldrich.com

Furthermore, dmpm can displace other phosphine ligands. The synthesis of dinuclear platinum complexes, such as [Pt2(μ-dppm)3], has been achieved through the displacement of triphenylphosphine (B44618) from [Pt(PPh3)4] by an excess of the diphosphine ligand, a principle that extends to dmpm. rsc.org Ligand exchange reactions are also observed in dipalladium complexes, where dmpm ligands can be exchanged with deuterated or other diphosphine ligands. ubc.ca

Reactivity of the Methylene (B1212753) Group in this compound Complexes

Acidity of the Methylene Group in this compound Derivatives

A key characteristic of the bis(phosphino)methane (B13810775) framework is the mild acidity of the protons on the central methylene (–CH₂–) bridge. wikipedia.org This acidity is significantly enhanced upon coordination to a metal center or upon oxidation of the phosphorus atoms to phosphine oxides or sulfides. wikipedia.org The deprotonation of the methylene group leads to the formation of a diphosphinomethanide anion, [R2P-C(H)-PR2]⁻, which can act as a three-atom (P, C, P) donor ligand. nih.gov

This reactivity is demonstrated in the deprotonation of the methylene moiety of dppm (a close analogue of dmpm) using strong bases like n-butyllithium (n-BuLi). nih.gov In certain organometallic complexes, even milder bases or specific reactants can induce this deprotonation. For example, the use of methyllithium (B1224462) or methylmagnesium reagents on an osmium complex featuring a fluorinated dmpm analogue resulted in the deprotonation of the backbone CH₂ group. nih.gov The resulting methanide (B1207047) can then participate in further reactions, highlighting the "non-innocent" nature of the dmpm ligand, where the ligand itself is reactive and participates directly in chemical transformations. nih.gov

| Precursor Complex | Reagent | Product | Observation | Reference |

| (C5Me5)Os(dfmpm)Br | MeLi or MeMgBr | Deprotonated complex | Deprotonation of the CH₂ group of the dfmpm ligand. | nih.gov |

| fac-[(κ²P,P-dppm)Mn(CO)₃Br] | Base | fac-[(κ³P,C,P-dppm)Mn(CO)₃] | Formation of a diphosphinomethanide derivative. | nih.gov |

| dppm | n-BuLi | Li[Ph₂PCHPPh₂] | Deprotonation of the methylene bridge. | nih.gov |

Transformation of the Methylene Bridge in Metal Complexes

The methylene bridge of the dmpm ligand is not static and can undergo significant transformations. One notable reaction is the metallation or C-H activation of the methylene group. During the thermolysis of dmpm-substituted ruthenium carbonyl clusters like [Ru3(CO)10(dmpm)], the methylene group of the dmpm ligand is metallated by the ruthenium cluster. rsc.org This process involves the cleavage of a C-H bond and the formation of a Ru-H and a Ru-C bond, resulting in a hydrido-cluster with a bridging Me2PCHPMe2 ligand, [Ru3(CO)9(H)(Me2PCHPMe2)]. rsc.org

Another interesting transformation involves the formation of a bridging methylene group in dinuclear complexes where the methylene carbon originates not from the dmpm ligand but from the solvent. The reaction of [Pd2Cl2(μ-dmpm)2] with bis(diethylamino)acetylene in methylene chloride (CH₂Cl₂) solution yields [Pd2Cl2(μ-CH2)(μ-dmpm)2]. researchgate.netcdnsciencepub.com In this "A-frame" complex, the CH₂ unit bridging the two palladium centers is derived from the CH₂Cl₂ solvent, demonstrating a pathway for C-Cl bond activation and incorporation of a methylene fragment into the complex's core. researchgate.netcdnsciencepub.com

Conversely, an existing bridging methylene group can be transformed. Protonation of a dinuclear palladium complex with a bridging methylene, [Pd2(dppm)2(μ-CH2)I2], using fluoroboric acid was shown to convert the bridging methylene into a terminal methyl group on one of the palladium atoms. researchgate.net

Small Molecule Activation by this compound Metal Complexes

Metal complexes supported by dmpm ligands are effective in the activation of various small, often inert, molecules. miami.edumdpi.comtennessee.edu The electronic properties imparted by the dmpm ligand, combined with the reactivity of the metal center, facilitate these transformations.

Activation of H₂S and other Chalcogenides

Complexes of dmpm have shown significant reactivity towards hydrogen sulfide (B99878) (H₂S) and other chalcogen-containing molecules. ubc.ca Dinuclear palladium(I) complexes of the type Pd2X2(dmpm)2 (where X = Cl, Br, I) react readily with H₂S. nih.govresearchgate.net This reaction proceeds with the cleavage of the H-S bonds in H₂S, leading to the formation of molecular hydrogen (H₂) and a bridged-sulfido complex, Pd2X2(μ-S)(dmpm)2. nih.govresearchgate.net Low-temperature NMR studies have detected reaction intermediates, which are proposed to be hydrido(mercapto) species. nih.govresearchgate.net

The reactivity extends to other sulfur sources. The same bridged-sulfido complex, Pd2Cl2(μ-S)(dmpm)2, can be formed by reacting Pd2Cl2(dmpm)2 with one equivalent of elemental sulfur (S₈) or by the decarbonylation of an intermediate formed from the reaction with carbonyl sulfide (COS). researchgate.netnih.govresearchgate.net Reaction with elemental selenium (Se₈) similarly yields the bridged-selenido complex Pd2Cl2(μ-Se)(dmpm)2. researchgate.net This chemistry is relevant to processes for removing sulfur compounds from fuel streams, sometimes referred to as hydrodesulfurization.

| dmpm Complex | Reactant | Product(s) | Key Transformation | Reference |

| Pd2Cl2(dmpm)2 | H₂S | Pd2Cl2(μ-S)(dmpm)2 + H₂ | Activation of H-S bonds, formation of a sulfide bridge and H₂. | nih.govresearchgate.net |

| Pd2Cl2(dmpm)2 | S₈ (1 equiv.) | Pd2Cl2(μ-S)(dmpm)2 | S-S bond cleavage and insertion of a sulfur atom. | researchgate.netresearchgate.net |

| Pd2Cl2(dmpm)2 | Se₈ | Pd2Cl2(μ-Se)(dmpm)2 | Se-Se bond cleavage and insertion of a selenium atom. | researchgate.net |

| Pd2Cl2(dmpm)2 | COS | Pd2Cl2(μ-S)(dmpm)2 + Pd2Cl2(μ-CO)(dmpm)2 | Initial formation of a COS adduct followed by decarbonylation. | nih.govresearchgate.net |

Activation of Carbon Monoxide and Carbon Disulfide

Complexes of this compound (dmpm) exhibit notable reactivity towards small molecules like carbon monoxide (CO) and carbon disulfide (CS₂). The dinuclear palladium(I) complex, Pd₂(dmpm)₂(X)₂ (where X = Cl, Br, I), serves as a key example of this reactivity.

Research has shown that these dipalladium complexes undergo a reversible insertion of carbon monoxide into the palladium-palladium bond. latech.edunih.gov This reaction results in the formation of a bridged-carbonyl complex, Pd₂X₂(μ-CO)(dmpm)₂. latech.edunih.gov The process is characterized by the CO molecule bridging the two metal centers. An analogous reaction occurs with carbonyl sulfide (COS), which initially forms an adduct, Pd₂Cl₂(μ-COS)(dmpm)₂. This intermediate is unstable and proceeds to decarbonylate, yielding the bridged-sulfido complex, Pd₂Cl₂(μ-S)(dmpm)₂, and the aforementioned bridged-carbonyl complex, Pd₂Cl₂(μ-CO)(dmpm)₂. latech.edu

Similarly, the reaction with carbon disulfide leads to the formation of the complex Pd₂Cl₂(μ-CS₂)(dmpm)₂. latech.edu Spectroscopic and X-ray diffraction studies have revealed that in this adduct, the carbon disulfide ligand coordinates to the two palladium centers in a side-on, η²-C,S fashion. latech.edu This coordination mode highlights the ability of the dmpm-supported metal framework to activate the C=S double bond of carbon disulfide.

In a different system, the reaction of the trinuclear ruthenium cluster, Ru₃(CO)₁₂, with dmpm under CO pressure and elevated temperature (120°C) does not result in simple ligand substitution but in the formation of a binuclear complex, Ru₂(dmpm)₂(CO)₅. whiterose.ac.uk Spectroscopic and X-ray crystallographic analysis confirmed its structure, which is analogous to other complexes formed with binucleating diphosphine ligands. whiterose.ac.uk

Table 1: Reactivity of dmpm Complexes with CO and CS₂

| Starting Complex | Reagent | Product(s) | Key Findings |

| Pd₂Cl₂(dmpm)₂ | CO | Pd₂Cl₂(μ-CO)(dmpm)₂ | Reversible insertion of CO into the Pd-Pd bond. latech.edunih.gov |

| Pd₂Cl₂(dmpm)₂ | CS₂ | Pd₂Cl₂(μ-CS₂)(dmpm)₂ | η²-C,S coordination of the bridging CS₂ ligand. latech.edu |

| Pd₂Cl₂(dmpm)₂ | COS | Pd₂Cl₂(μ-COS)(dmpm)₂ (intermediate), then Pd₂Cl₂(μ-S)(dmpm)₂ + Pd₂Cl₂(μ-CO)(dmpm)₂ | Initial adduct undergoes decarbonylation. latech.edu |

| Ru₃(CO)₁₂ | dmpm / CO | Ru₂(dmpm)₂(CO)₅ | Formation of a binuclear complex from a trinuclear cluster. whiterose.ac.uk |

Methane (B114726) C-H Bond Activation and Functionalization

The activation of the strong, non-polar C-H bonds in methane is a significant challenge in chemistry. While research in this area is extensive, direct activation and functionalization of methane by this compound (dmpm) complexes is a highly specific field. Evidence for the involvement of dmpm complexes in methane activation primarily comes from studies on organometallic osmium and iridium systems.

A key finding involves the cationic osmium complex, [(C₅Me₅)Os(dmpm)(CH₃)H]⁺. illinois.eduacs.org This methyl-hydride complex is generated by the low-temperature protonation of its neutral precursor, (C₅Me₅)Os(dmpm)(CH₃). illinois.edu NMR studies have demonstrated a rapid exchange process occurring between the hydrogen atoms of the methyl and hydride ligands. This exchange is believed to be mediated by a transient σ-methane complex, [(C₅Me₅)Os(dmpm)(CH₄)]⁺, which exists as a tautomeric form of the methyl-hydride species. illinois.edu The formation of this σ-methane complex is a crucial step in the C-H activation pathway. The barrier for the hydrogen exchange process is notably low at approximately 8 kcal mol⁻¹, and the barrier for the subsequent loss of the methane molecule is about 13.5 kcal mol⁻¹. illinois.edu

Further research into C-H activation has utilized diiridium complexes supported by the dmpm ligand. The neutral complex [(CpIr)₂(μ-dmpm)(μ-H)₂] (where Cp = η⁵-C₅Me₅) can be converted into a highly reactive cationic species, [(Cp*Ir)₂(μ-dmpm)(μ-H)]⁺. nih.gov This 32-electron Ir(II)-Ir(II) complex has been shown to react with various aromatic molecules, such as benzene (B151609) and furan, to achieve smooth sp² C-H bond activation at room temperature. nih.gov While these studies demonstrate the capacity of dmpm-ligated iridium dimers to facilitate C-H activation, direct reaction with methane was not reported under these conditions. nih.gov Another study showed that this same active iridium species can activate the vinylic C-H bond of vinyl ethers. mdpi.com

Table 2: Research Findings on dmpm Complexes in C-H Activation

| Complex System | Key Observation | Postulated Intermediate | Measured/Calculated Barriers |

| [(C₅Me₅)Os(dmpm)(CH₃)H]⁺ | Rapid H-exchange between methyl and hydride ligands. illinois.edu | Tautomeric σ-methane complex: [(C₅Me₅)Os(dmpm)(CH₄)]⁺. illinois.eduacs.org | H-exchange: ~8 kcal mol⁻¹; Methane loss: ~13.5 kcal mol⁻¹. illinois.edu |

| [(Cp*Ir)₂(μ-dmpm)(μ-H)]⁺ | Activation of sp² C-H bonds in arenes and olefins. nih.gov | Not applicable (substrate C-H activation shown directly). | Not reported for methane. |

Applications of Bis Dimethylphosphino Methane in Homogeneous Catalysis

Role of Bis(dimethylphosphino)methane as a Ligand in Catalytic Systems

In catalytic systems, this compound primarily functions as a supporting ligand that coordinates to a metal center, modifying its steric and electronic properties to facilitate a catalytic reaction. The two phosphorus atoms, with their lone pairs of electrons, act as soft Lewis bases, readily coordinating to transition metals, particularly those of the late transition series like palladium, platinum, rhodium, and iridium.

The key roles of dmpm as a ligand include:

Stabilization of Metal Centers: By coordinating to a metal, dmpm can stabilize its oxidation state and coordination geometry, which is crucial for the longevity and efficiency of a catalyst. smolecule.com

Chelation and Bite Angle Effects: When dmpm acts as a chelating ligand, it forms a four-membered ring with the metal atom. This strained ring structure can influence the reactivity of the metal center. The small bite angle is a defining feature that affects the geometry of the resulting metal complex and, consequently, its catalytic performance. smolecule.com

Formation of Dinuclear Complexes: Dmpm is particularly well-suited to act as a bridging ligand, spanning two metal centers. This capability is instrumental in the formation of dinuclear and polynuclear metal complexes. smolecule.com Such complexes can exhibit cooperative effects, where the two metal centers work in concert to facilitate reactions that are difficult for mononuclear catalysts. A notable example is the formation of the bis-dmpm bridged dipalladium(I) dication, [Pd₂(dmpm)₂(NCCH₃)₂]²⁺, which highlights its capacity to support bimetallic structures. mdpi.com These dinuclear systems are of significant interest in areas like the activation of small molecules and cooperative catalysis. smolecule.com

This compound-Catalyzed Cross-Coupling Reactions

This compound is recognized as a suitable ligand for a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The role of the dmpm ligand in these catalytic cycles is to stabilize the active palladium(0) species and facilitate the key steps of oxidative addition and reductive elimination. While dmpm is listed as a viable ligand for numerous cross-coupling methodologies, detailed performance data in peer-reviewed literature is more prevalent for its diphenyl analogue, bis(diphenylphosphino)methane (B1329430) (dppm). However, the underlying principles of its function as a small bite-angle phosphine (B1218219) ligand are analogous. researchgate.net

| Cross-Coupling Reaction | General Transformation | Suitability of dmpm as Ligand |

|---|---|---|

| Heck Reaction | Coupling of an unsaturated halide with an alkene | Yes sigmaaldrich.comsigmaaldrich.com |

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an organohalide | Yes sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | Coupling of an organosilane with an organohalide | Yes sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Coupling of an organozinc compound with an organohalide | Yes sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide | Yes sigmaaldrich.comsigmaaldrich.com |

| Stille Coupling | Coupling of an organotin compound with an organohalide | Yes sigmaaldrich.comsigmaaldrich.com |

The Heck reaction involves the palladium-catalyzed coupling of an aryl, vinyl, or benzyl (B1604629) halide with an alkene to form a substituted alkene. Dmpm is identified as a suitable ligand for this transformation. sigmaaldrich.comsigmaaldrich.com In a typical Heck catalytic cycle, a dmpm-ligated palladium(0) complex undergoes oxidative addition with the organohalide. Subsequent coordination and insertion of the alkene, followed by beta-hydride elimination, yields the final product and regenerates the active catalyst. The steric and electronic properties imparted by the dmpm ligand are crucial for the efficiency and selectivity of these steps.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex. The use of dmpm as a ligand in this reaction is documented. sigmaaldrich.comsigmaaldrich.com Small bite-angle ligands like dppm, an analogue of dmpm, have been studied in this context, where they can influence the stability and reactivity of the palladium catalyst throughout the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. researchgate.net

This compound is also listed as a competent ligand for several other major cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: This reaction couples organosilanes with organohalides. The activation of the silicon reagent, typically with a fluoride (B91410) source, is a key step.

Negishi Coupling: This methodology utilizes highly reactive organozinc reagents to couple with organohalides. Iron-based catalysts with other diphosphine ligands have shown excellent activity in Negishi couplings. rsc.org

Sonogashira Coupling: This reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, often using a copper co-catalyst.

Stille Coupling: This reaction employs organostannanes as coupling partners for organohalides and is known for its tolerance of a wide variety of functional groups. tpu.ru Palladium complexes with the analogous dppm ligand have been utilized in Stille cross-coupling reactions. iucr.orgiucr.org

For each of these reactions, the dmpm ligand is expected to play a similar role in stabilizing the palladium catalyst and mediating the elementary steps of the catalytic cycle.

Hydrogenation and Dehydrocoupling Catalysis with this compound

The application of dmpm and its derivatives extends to hydrogenation and dehydrocoupling reactions. In these transformations, the ligand's structure plays a critical role in determining the catalyst's activity and selectivity.

Chiral derivatives of dmpm, such as the C₂-symmetric methylene-bridged P-chirogenic bidentate phosphines known as MiniPHOS, have been successfully employed in rhodium-catalyzed asymmetric hydrogenation. researchgate.net These ligands create a well-defined chiral environment around the metal center, enabling the highly enantioselective reduction of various substrates. researchgate.net

Dmpm has also been utilized in dehydrocoupling reactions. For instance, it has been used as a ligand in systems for boron-boron dehydrocoupling of borane (B79455) adducts, providing a route to diborane(4) (B1213185) compounds under mild conditions. sigmaaldrich.cn Furthermore, complexes involving the diphenyl analogue, dppm, have been investigated for the catalytic hydrogenation of carbon dioxide.

This compound in Methane (B114726) Borylation and Functionalization

The selective functionalization of methane, the primary component of natural gas, is a significant challenge in catalysis. Research has shown that iridium complexes supported by small bite-angle bis(phosphine) ligands are promising catalysts for methane borylation. While many detailed studies have focused on the closely related ligand 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), the findings offer significant insight into the potential role of dmpm. researchgate.netresearchgate.net

In these systems, an iridium(III) precatalyst, in conjunction with the bis(phosphine) ligand, activates the strong C-H bond of methane. Computational and experimental studies on the dmpe system have shown that the soft, electron-donating phosphine ligand facilitates the oxidative addition of methane to the iridium center, which is often the rate-determining step, leading to an iridium(V) intermediate. researchgate.netresearchgate.net This intermediate then undergoes reductive elimination to yield the desired monoborylated methane product (CH₃Bpin) and regenerate the active catalyst. researchgate.net

| Parameter | Finding |

|---|---|

| Catalyst System | (dmpe)Ir(COD)Cl with bis(pinacolato)diboron (B136004) (B₂pin₂) |

| Reaction | Selective monoborylation of methane |

| Turnover Number (TON) | Up to 170 at 150 °C |

| Selectivity | High selectivity for the monoborylation product |

| Proposed Mechanism | Involves oxidative addition of methane's C-H bond to an Ir(III) center to form an Ir(V) intermediate |

| Limitation | Catalytic activity is inhibited by the buildup of pinacolborane (HBpin), a reaction byproduct researchgate.net |

Note: The data in this table is for the closely related 1,2-bis(dimethylphosphino)ethane (dmpe) ligand, which serves as a model for the catalytic potential of small bite-angle phosphines like dmpm.

Additionally, studies on triruthenium clusters have shown that the dmpm ligand itself can undergo functionalization through the cleavage of its C-H or P-C bonds, leading to the formation of novel organometallic structures. acs.org This reactivity highlights the complex role the ligand can play beyond simply acting as an inert scaffold.

Cooperative Catalysis Mediated by this compound Bridging Ligands

The unique structural properties of this compound (dmpm), particularly its short methylene (B1212753) bridge, enable it to act as an efficient bridging ligand, holding two metal centers in close proximity. This arrangement is fundamental to cooperative catalysis, where the adjacent metal sites work in concert to facilitate chemical transformations that are often difficult or impossible for mononuclear catalysts to achieve. The concept of cooperative catalytic effects in multinuclear systems is a well-established principle for developing highly active catalysts. mdpi.com

The dmpm ligand, much like its well-studied analogue bis(diphenylphosphino)methane (dppm), preferentially forms bridging bidentate (μ₂-dmpm) complexes rather than chelating to a single metal, which would create a strained four-membered ring. mdpi.comsimonsfoundation.org This bridging capability leads to the formation of stable dinuclear frameworks, often referred to as "A-frame" complexes, which serve as platforms for novel reactivity and catalysis. These bimetallic structures are crucial models for understanding how multiple metal centers can cooperate in catalytic cycles.

Examples of dmpm-bridged dinuclear complexes are found across the transition metals, including palladium, rhodium, and iridium. cdnsciencepub.comresearchgate.netacs.org In palladium(I) chemistry, dmpm has been used to synthesize stable dinuclear cations, such as [Pd₂(dmpm)₂(NCCH₃)₂]²⁺, which are precursors for catalytically active species. researchgate.netmdpi.com The dmpm ligand stabilizes the Pd(I)-Pd(I) bond, and the resulting bimetallic complex can engage in catalytic transformations that may involve the intact dimer or species derived from its homolytic or heterolytic splitting. researchgate.net

The catalytic activity of these dinuclear systems is often linked to their ability to form further bridged species with substrates or other small molecules. cdnsciencepub.com For instance, in rhodium(I) and iridium(I) systems with similar diphosphine ligands, catalytic activity in hydrogenation reactions was correlated with the reversible formation of carbonyl-bridged complexes. cdnsciencepub.com This ability to bind substrates across both metal centers is a key feature of cooperative catalysis. A study directly comparing binuclear rhodium complexes with dmpm and its phenyl-substituted analog (dppm) highlights the influence of the phosphine substituents on the properties and reactivity of the resulting catalysts. acs.org The cooperation between the two metal centers, held in place by the dmpm bridges, can facilitate substrate activation, bond cleavage, and bond formation steps in a catalytic cycle.

Table 1: Examples of Dinuclear Complexes with Bridging dmpm Ligands This table provides examples of bimetallic complexes where this compound acts as a bridging ligand, highlighting the variety of metals and potential applications in cooperative catalysis.

| Complex Type | Metal Centers | Potential Catalytic Relevance | Reference(s) |

|---|---|---|---|

| Dinuclear Palladium(I) Cation | Pd(I)-Pd(I) | Precursor for cross-coupling and other organic transformations. | researchgate.netmdpi.com |

| Binuclear Rhodium(I) Complex | Rh(I)-Rh(I) | Hydrogenation and hydroformylation reactions. | acs.org |

| Dinuclear Ruthenium Complex | Ru-Ru | Synthesis of cluster compounds and catalytic transformations. | |

| Dinuclear Platinum(II) Complex | Pt(II)-Pt(II) | Models for multimetallic reaction sites. |

Rational Design and Optimization Strategies for this compound Catalysts

The rational design of more efficient homogeneous catalysts relies on a deep understanding of reaction mechanisms and the structure-activity relationships of the catalyst components. For catalysts incorporating this compound, optimization strategies focus on leveraging computational and experimental methods to fine-tune the electronic and steric properties of the ligand and the metal center to enhance catalytic performance. semanticscholar.orguni-freiburg.dersc.org

A primary strategy involves the use of computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways and predict the effect of ligand modifications. semanticscholar.orgresearchgate.net This approach has been successfully applied to the selective monoborylation of methane, a challenging C-H activation reaction. Computational studies predicted that replacing hard N-donor ligands with softer, more polarizable phosphine ligands like 1,2-bis(dimethylphosphino)ethane (dmpe), an analogue of dmpm, would significantly lower the activation energy for the rate-determining oxidative addition step. mdpi.comresearchgate.netgoogleapis.com The model indicated that the soft phosphine ligand facilitates polarization of the iridium metal center, making the oxidative addition of methane more favorable and leading to a predicted 1000-fold rate increase. semanticscholar.org

These computational predictions guided the experimental optimization of the catalytic system. High-throughput screening experiments confirmed that an iridium complex with a bidentate phosphine ligand, (dmpe)Ir(COD)Cl, was a highly effective catalyst for methane monoborylation. researchgate.netgoogleapis.com The optimization involved systematically varying reaction parameters such as temperature, pressure, solvent, and reaction time to maximize the yield and turnover number (TON) of the desired product. This synergy between computational modeling and experimental validation represents a powerful paradigm for rational catalyst design. simonsfoundation.orgresearchgate.net

Key strategies for the rational design and optimization of dmpm-based catalysts include:

Ligand Electronic Tuning: The electron-donating properties of the dimethylphosphino groups in dmpm make it a "soft" ligand, which is beneficial for stabilizing low-valent metal centers and promoting oxidative addition steps in catalysis. researchgate.netgoogleapis.com Further tuning could involve substitution on the methylene bridge to subtly alter the electronic profile.

Steric Hindrance Modification: While dmpm itself has a relatively small steric profile, modifications can be envisioned to create a specific catalytic pocket around the metal center, which can influence selectivity (e.g., regioselectivity or enantioselectivity).

Computational Screening: Virtual screening of different dmpm derivatives or related phosphine ligands can rapidly assess their potential impact on catalytic performance before undertaking time-consuming synthesis. semanticscholar.org This allows researchers to focus experimental efforts on the most promising candidates.

Mechanistic Investigation: Detailed kinetic and spectroscopic studies on dmpm-based catalytic systems provide crucial insights that inform further optimization. Understanding catalyst decomposition pathways or the formation of off-cycle intermediates is essential for designing more robust and efficient catalysts. googleapis.com

Table 2: Research Findings on a Computationally-Guided Catalyst for Methane Monoborylation This table summarizes the results from a study where computational design predicted the effectiveness of a bis(phosphine)-supported iridium catalyst, with experimental results validating the approach. The ligand used, dmpe, is a close structural and electronic analogue of dmpm.

Computational and Theoretical Investigations of Bis Dimethylphosphino Methane Systems

Density Functional Theory (DFT) Studies on Bis(dimethylphosphino)methane Complexes

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study the properties of transition metal complexes, including those containing dmpm. DFT calculations can provide fundamental insights into the nature of bonding, molecular geometry, and the energetic landscape of chemical reactions involving these complexes. While extensive DFT studies have been conducted on related phosphine (B1218219) ligands, specific computational data for dmpm complexes is less prevalent in the literature. However, the principles and applications of DFT are directly transferable to dmpm systems, such as the known binuclear palladium and rhodium dmpm complexes. researchgate.netacs.org

DFT is particularly effective for analyzing the electronic structure of dmpm complexes. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are critical for understanding a complex's reactivity, redox properties, and electronic transitions.

For a typical dmpm-metal complex, a DFT study would reveal:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Orbital Composition: Analysis of the molecular orbitals reveals the contributions of metal d-orbitals and ligand-based orbitals (from the dmpm phosphorus and methyl groups). This information clarifies the nature of the metal-ligand bonding, distinguishing between sigma-donation from the phosphine lone pairs to the metal and potential pi-backbonding from the metal to ligand orbitals.

Electron Density Distribution: DFT can generate maps of electron density, illustrating how charge is distributed across the complex and highlighting regions that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

A hypothetical analysis of a palladium-dmpm complex might show a HOMO with significant contributions from the palladium d-orbitals and LUMO with more ligand-based character, indicating the potential for metal-to-ligand charge transfer upon excitation.

A primary application of DFT is the determination of equilibrium molecular structures through geometry optimization. researchgate.net This process finds the lowest-energy arrangement of atoms, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For flexible molecules like dmpm complexes, computational methods can explore the conformational landscape to identify different stable isomers or conformers and their relative energies. nih.govarxiv.org

The standard computational workflow involves:

Building an initial guess structure of the dmpm complex.

Performing a geometry optimization calculation using a selected DFT functional and basis set. This process iteratively adjusts the atomic coordinates to minimize the total energy of the system. nih.gov

Confirming the optimized structure is a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

For a binuclear complex like [Rh₂(CO)₂(μ-dmpm)₂], DFT optimization would provide precise values for the Rh-Rh distance, Rh-P bond lengths, and the P-C-P angle of the bridging dmpm ligand, allowing for direct comparison with experimental X-ray crystallography data where available.

Table 1: Illustrative Data from a DFT Geometry Optimization of a Metal-dmpm Complex This table is illustrative of the typical data obtained from DFT calculations; specific values for a this compound complex were not available in the search results.

| Parameter | Value |

|---|---|

| Metal-Phosphorus Bond Length (Å) | 2.20 - 2.40 |

| Phosphorus-Carbon Bond Length (Å) | 1.80 - 1.90 |

| P-Metal-P Bite Angle (°) | 70 - 75 |

| P-C-P Angle in Ligand (°) | 95 - 105 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.org It is the most widely used method for calculating the properties of molecules upon absorption of light, making it invaluable for interpreting UV-Visible absorption spectra and understanding photochemistry. chemrxiv.orgrsc.org By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths (a measure of transition probability).

Key applications of TD-DFT for dmpm complexes would include:

Prediction of UV-Vis Spectra: Simulating the electronic absorption spectrum to compare with experimental data.

Analysis of Electronic Transitions: For each significant absorption band, TD-DFT can identify the primary molecular orbitals involved (e.g., HOMO to LUMO, HOMO-1 to LUMO). This allows transitions to be characterized as metal-centered (d-d), ligand-centered (π-π*), or charge-transfer (metal-to-ligand or ligand-to-metal). researchgate.net

Understanding Photophysical Properties: For luminescent dmpm complexes, TD-DFT can help rationalize the emission properties by calculating the energies and characteristics of the lowest singlet and triplet excited states.

Molecular Dynamics Simulations of this compound Complexes

While DFT and TD-DFT typically model molecules in a static, gas-phase environment (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of molecular motion, conformational changes, and interactions with surrounding solvent molecules.

For dmpm complexes, MD simulations could be employed to:

Explore Conformational Flexibility: Track the dynamic changes in the dmpm ligand's conformation, such as the puckering of chelate rings or the rotation of methyl groups, in a solution environment.

Study Solvent Effects: Explicitly model the interactions between the dmpm complex and solvent molecules to understand how the solvent structure around the complex influences its geometry and stability.

Investigate Ligand Exchange Dynamics: Simulate the process of ligand association or dissociation, providing insights into the stability of the complex in solution.

Prior to an MD simulation, a geometry optimization of the ligand or complex is a crucial first step to ensure the starting structure is at a low-energy state. researchgate.net

Elucidation of Reaction Mechanisms and Activation Barriers via Computational Methods

Computational methods, particularly DFT, are essential for mapping the detailed pathways of chemical reactions. rsc.org By locating the transition state (TS)—the highest energy point along the reaction coordinate—and the associated reactants and products, a complete energy profile for a reaction can be constructed. The energy difference between the reactants and the transition state is the activation barrier, a critical factor determining the reaction rate. nih.gov

For reactions involving dmpm complexes, such as ligand substitution or catalytic cycles, computational studies can:

Identify Intermediates and Transition States: Propose and calculate the structures and energies of short-lived intermediates and transition states that cannot be observed experimentally. researchgate.net

Calculate Activation Energies: Determine the activation barriers for different possible reaction pathways, allowing for the identification of the most favorable mechanism. researchgate.netpeerj.com

Rationalize Reactivity and Selectivity: Explain why a particular reaction is fast or slow, or why one product is formed over another, based on the calculated energy profiles.

For example, in the reaction of a [Pd₂(dmpm)₂] complex with a substrate, DFT could be used to compare a mechanism involving oxidative addition followed by reductive elimination against alternative pathways, determining which is kinetically more favorable by comparing the highest activation barrier in each proposed cycle.

Prediction and Rationalization of Spectroscopic Properties through Computational Models

Computational models are widely used to predict spectroscopic properties, which serves as a powerful tool for validating experimentally determined structures and interpreting complex spectra. rsc.org DFT calculations can accurately predict various spectroscopic parameters.

Vibrational Spectroscopy (IR): After a geometry optimization, frequency calculations yield the vibrational modes of the molecule. The resulting frequencies and intensities can be used to simulate the IR spectrum, helping to assign specific peaks to the vibrations of functional groups, such as the P-C or C-H stretches within the dmpm ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate NMR chemical shifts and coupling constants. This is particularly useful for organophosphorus compounds, where predicted ³¹P NMR chemical shifts can help assign signals in experimental spectra and understand how the electronic environment of the phosphorus atoms changes upon coordination to a metal.

Electronic Spectroscopy (UV-Vis): As described in the TD-DFT section, computational models can predict electronic absorption spectra, aiding in the assignment of observed absorption bands to specific electronic transitions. researchgate.net

By comparing the computationally predicted spectrum with the experimental one, researchers can gain confidence in their structural assignments and achieve a deeper understanding of the molecule's electronic and structural properties.

Advanced Research Directions and Emerging Applications of Bis Dimethylphosphino Methane

Environmental Applications of Bis(dimethylphosphino)methane-Based Catalysts (e.g., degradation of hazardous compounds)

Initial research into the environmental applications of phosphine (B1218219) ligands has often centered on derivatives such as Bis(diphenylphosphino)methane (B1329430) (dppm). While dppm-based catalysts have shown potential in the degradation of hazardous organic compounds, specific research on the environmental applications of this compound (dmpm) is less documented in readily available literature.

However, the principles of catalysis involving phosphine ligands can be extrapolated to understand the potential roles of dmpm-based catalysts in environmental remediation. Transition metal complexes incorporating dmpm as a ligand are subjects of ongoing research for various catalytic activities. The electronic and steric properties of the dmpm ligand, which differ from its diphenyl-substituted counterpart, could offer unique catalytic activities and selectivities.

The potential for dmpm-based catalysts in environmental applications lies in their ability to coordinate with transition metals that can then participate in redox reactions. These reactions are crucial for the degradation of a wide range of hazardous compounds. For instance, palladium-diphosphine complexes are known to be effective catalysts for various cross-coupling reactions, which could be adapted for the dechlorination or degradation of organochlorine pesticides and other persistent organic pollutants.

Further research is necessary to fully elucidate the specific applications and efficacy of this compound-based catalysts in environmental remediation. Investigations would need to focus on the synthesis and characterization of novel dmpm-metal complexes and their catalytic performance in the degradation of specific hazardous compounds.